molecular formula C5H6F2O4 B1346579 Dimethyl difluoromalonate CAS No. 379-95-3

Dimethyl difluoromalonate

Cat. No.: B1346579
CAS No.: 379-95-3
M. Wt: 168.1 g/mol
InChI Key: NHTZDSRSPCFQCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl difluoromalonate is an organofluorine compound with the molecular formula C₅H₆F₂O₄. It is a colorless liquid known for its high reactivity and strong electrophilic character. This compound is widely used in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and other organic compounds .

Safety and Hazards

Users are advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . Appropriate exhaust ventilation should be provided at places where dust is formed .

Biochemical Analysis

Biochemical Properties

Dimethyl difluoromalonate plays a crucial role in biochemical reactions, particularly in the synthesis of polymers and surfactants. It interacts with various enzymes and proteins, facilitating the formation of synthetic resins used in plastics, paints, and coatings. The compound’s interaction with enzymes such as esterases leads to the hydrolysis of ester bonds, releasing fluoride ions and other byproducts. These interactions are essential for the compound’s role in biochemical pathways and industrial applications .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to impact the proliferation and differentiation of cells, particularly in the context of synthetic resin production. Additionally, this compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in enzyme activity and subsequent biochemical reactions. The compound’s ability to release fluoride ions upon hydrolysis also contributes to its molecular mechanism of action. These fluoride ions can interact with various biomolecules, further influencing cellular processes and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under inert gas conditions but can degrade when exposed to oxidizing agents or high temperatures. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies. These effects include alterations in cell proliferation, differentiation, and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can promote cell proliferation and differentiation, while at high doses, it may exhibit toxic or adverse effects. Studies have shown that there is a threshold effect, where the compound’s beneficial effects are observed up to a certain dosage, beyond which toxicity and adverse reactions occur. These findings are crucial for determining the safe and effective use of this compound in various applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its biochemical functions. The compound can influence metabolic flux and metabolite levels, particularly in pathways related to polymer synthesis and surfactant production. These interactions are vital for the compound’s role in biochemical and industrial processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments are influenced by these interactions, affecting its overall activity and function .

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization mechanisms ensure that this compound exerts its effects precisely where needed, contributing to its biochemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl difluoromalonate can be synthesized through several methods. One common approach involves the direct fluorination of dimethyl malonate using fluorine gas. This method is favored for its high yield and purity . Another method involves the reaction of methyl trifluoroacetate with appropriate reagents .

Industrial Production Methods: Industrial production of this compound often employs selective direct fluorination processes. These methods are designed to be environmentally friendly, with a focus on reducing waste and improving atom economy .

Chemical Reactions Analysis

Types of Reactions: Dimethyl difluoromalonate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to its electrophilic nature.

    Oxidation and Reduction Reactions: While specific oxidation and reduction reactions are less common, the compound can be involved in redox processes under certain conditions.

Common Reagents and Conditions: Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. Reaction conditions typically involve mild temperatures and the presence of catalysts to facilitate the reactions .

Major Products: The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted malonates .

Comparison with Similar Compounds

Uniqueness: Dimethyl difluoromalonate is unique due to its high reactivity and strong electrophilic character, which make it particularly useful in a wide range of synthetic applications. Its ability to undergo selective fluorination reactions sets it apart from other similar compounds .

Properties

IUPAC Name

dimethyl 2,2-difluoropropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F2O4/c1-10-3(8)5(6,7)4(9)11-2/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHTZDSRSPCFQCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(=O)OC)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9073175
Record name Propanedioic acid, difluoro-, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9073175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

379-95-3
Record name Propanedioic acid, 2,2-difluoro-, 1,3-dimethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=379-95-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanedioic acid, difluoro-, dimethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000379953
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanedioic acid, difluoro-, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9073175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dimethyl difluoromalonate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Dimethyl difluoromalonate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Dimethyl difluoromalonate
Reactant of Route 4
Dimethyl difluoromalonate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Dimethyl difluoromalonate
Reactant of Route 6
Reactant of Route 6
Dimethyl difluoromalonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.